Benzyl beta-D-ribofuranoside
Description
Significance of Glycofuranosides and Ribofuranosides in Chemical and Biological Systems
Glycofuranosides, a class of compounds that includes ribofuranosides, are characterized by a five-membered furanose ring. While less common in nature than their six-membered pyranose counterparts, glycofuranosides play crucial roles in various biological systems. They are found in plants and microorganisms, where they are recognized by specific enzymes. semanticscholar.orgmdpi.com The unique structural and chemical features of these molecules can impart different biological and physicochemical properties compared to analogous glycopyranosides. semanticscholar.orgmdpi.com
Ribofuranosides, specifically derivatives of β-D-ribose, are of paramount importance as they form the backbone of nucleic acids, the fundamental molecules for storing and transmitting genetic information. nih.govnih.gov N-glycosyl derivatives of β-D-ribofuranose are integral to most metabolic processes, participating in cellular catalysis, and the storage and production of chemical energy as cofactors or coribozymes. nih.govnih.gov Their universal function in encoding genetic information and facilitating cellular catalysis strongly suggests a vital role in the origins of life. nih.govnih.gov
Overview of Benzyl (B1604629) Glycosides in Carbohydrate Chemistry
Benzyl glycosides are a class of molecules in carbohydrate chemistry where a benzyl group is attached to the anomeric carbon of a sugar. This benzyl group serves multiple functions in synthetic carbohydrate chemistry. It can act as a protecting group for the anomeric hydroxyl group, which is often reactive. Benzyl ethers are valued for their stability across a wide range of reaction conditions, including those involving organometallic reagents. acs.org
Furthermore, the benzyl group can participate in glycosylation reactions. For instance, the presence of O-benzyl substituents on a furanoside can lead to intramolecular C-arylation reactions in the presence of Lewis acids like tin(IV) chloride. nih.gov This reactivity has been exploited to create novel bicyclic and polycyclic carbohydrate structures. nih.gov The strategic use of benzyl groups, including those with modified aromatic rings, allows for selective chemical transformations at other positions of the sugar ring. acs.orgnih.gov The synthesis of various benzyl glycosides, such as 3,4,5-tris(alkyloxy)benzyl glycosides, has been explored to create analogues of glycolipids for studying carbohydrate-protein interactions. tandfonline.com
Historical Context of Ribofuranoside Synthesis and Derivatives
The synthesis of ribofuranosides has been a significant area of research in organic chemistry, driven by the biological importance of ribose-containing molecules like nucleosides. Historically, the synthesis often resulted in a mixture of anomers (α and β forms), with the β-ribofuranosides frequently predominating. bioengineer.org Early methods for forming the O-β-D-ribofuranosidic bond often utilized 1-O-acetylated donors, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with Lewis acids like tin(IV) chloride or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) as catalysts. tandfonline.com
Over time, more refined and stereoselective methods have been developed. The use of trichloroacetimidate (B1259523) donors, for example, has proven to be highly effective, affording disaccharides in high yields under mild conditions. tandfonline.com Researchers have also explored the use of different protecting groups and promoters to control the stereochemical outcome of glycosylation reactions. For instance, the use of a 2,3,5-tri-O-(tert-butyldimethylsilyl)-protected ribofuranoside as a substrate in Schmidt glycosylation reactions has enabled the selective synthesis of the α-anomer. bioengineer.org The development of catalytic methods, such as the combined use of silver salts and Lawesson's reagent or diphenyltin (B89523) sulfide, has also provided efficient routes to β-D-ribofuranosides from unprotected 2,3,5-tri-O-benzyl-D-ribofuranose. oup.com These advancements have been crucial for the synthesis of a wide array of ribofuranoside derivatives for various biological and chemical investigations. oup.comtandfonline.com
Detailed Research Findings
Recent research has provided valuable data on the properties and synthesis of Benzyl beta-D-ribofuranoside and its derivatives.
| Property | Value |
| Molecular Formula | C12H16O5 |
| Molecular Weight | 240.25 g/mol |
| CAS Registry Number | 54946-48-4 |
| InChI Identifier | MBBBSHXQRFAIPA-DDHJBXDOSA-N |
| ChEMBL ID | CHEMBL3236514 |
| DrugBank ID | DB297053 |
| Table 1: Chemical Properties of this compound. ontosight.ai |
Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is crucial for the structural elucidation of these compounds. While specific NMR data for this compound is not detailed in the provided results, characteristic ¹H NMR spectra of β-d-ribofuranosides have been studied, highlighting the factors that influence the furanose ring conformations. nih.gov For related compounds, detailed ¹H and ¹³C NMR data are available, which aid in the characterization of newly synthesized derivatives. rsc.org
The synthesis of this compound derivatives is an active area of investigation. For example, D-Ribose can be converted to methyl 5-O-benzyl-beta-D-ribofuranoside, which can then undergo further reactions like tin-mediated allylation to produce a mixture of 2-O-allyl and 3-O-allyl derivatives. nih.gov Efficient methods for the synthesis of key intermediates like methyl 3,5-di-O-benzyl-α-d-ribofuranoside have also been developed, which are valuable for the construction of more complex molecules such as 2'-C-branched ribonucleosides. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-phenylmethoxyoxolane-3,4-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9-10(14)11(15)12(17-9)16-7-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12-/m1/s1 |
InChI Key |
MBBBSHXQRFAIPA-DDHJBXDOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Derivatization Strategies of Benzyl Beta D Ribofuranoside
Regioselective Chemical Modifications of Hydroxyl Groups
The selective modification of the hydroxyl groups on the ribofuranose ring is a cornerstone of its derivatization. Different protecting groups can be selectively added or removed, leveraging the varied reactivity of the anomeric, primary, and secondary hydroxyls.
One key strategy involves the regioselective removal of a benzyl (B1604629) group from the anomeric (C1) position. A mild, catalytic transfer hydrogenation protocol can selectively deprotect the anomeric O-benzyl group while leaving O-benzyl and O-benzylidene protections at other positions intact researchgate.net. Another approach is the use of tin(IV) chloride (SnCl₄) for the selective O-2 debenzylation of perbenzylated methyl ribofuranosides, providing access to key intermediates with a free hydroxyl group at the C2 position acs.org.
Tin-mediated allylation represents another method for regioselective modification. The reaction of methyl 5-O-benzyl-beta-D-ribofuranoside with allylation reagents in the presence of a tin catalyst yields a mixture of 2-O-allyl and 3-O-allyl derivatives, which can then be separated chromatographically nih.gov. The relative reactivity of the hydroxyl groups often dictates the outcome of such reactions, with benzylation of glucosamine hydrochloride, for example, following a specific order of reactivity (N-Bn > N-Bn₂ > 1-O-Bn > 6-O-Bn > 4-O-Bn > 3-O-Bn) researchgate.net.
| Reaction Type | Reagents/Catalyst | Position Modified | Substrate Example | Outcome |
| Anomeric Debenzylation | Catalytic Transfer Hydrogenation | C1 | Multi-functionally protected carbohydrates | Selective removal of anomeric O-benzyl group researchgate.net |
| Debenzylation | Tin(IV) chloride (SnCl₄) | C2 | Perbenzylated methyl ribofuranoside | Selective O-2 debenzylation acs.org |
| Allylation | Tin-mediated | C2 and C3 | Methyl 5-O-benzyl-beta-D-ribofuranoside | Mixture of 2-O-allyl and 3-O-allyl derivatives nih.gov |
| Benzylation | NaH / Benzyl Chloride | Multiple | Methyl α-d-glucopyranoside | Regioselective formation of 2,4,6-tri-O-benzyl derivative nih.gov |
Synthesis of Fully Benzylated Ribofuranosides
Fully benzylated ribofuranosides, such as 2,3,5-tri-O-benzyl-D-ribofuranose derivatives, are crucial precursors in nucleoside synthesis. These compounds provide a protected ribose scaffold where subsequent modifications can be performed. For instance, 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol is synthesized from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne by reacting it with paraformaldehyde and potassium hydroxide rsc.org. The preparation of methyl 2,3,5-tri-O-benzyl-d-ribofuranoside serves as a common starting point for various synthetic pathways acs.org.
Preparation of Substituted Alkyl Benzyl Ribofuranosides
Benzyl beta-D-ribofuranoside derivatives are instrumental in preparing ribofuranosides with various alkyl substitutions. D-Ribose can be converted to methyl 5-O-benzyl-beta-D-ribofuranoside, which upon tin-mediated allylation, produces a separable mixture of methyl 2-O-allyl- and 3-O-allyl-5-O-benzyl-beta-D-ribofuranosides nih.gov.
Furthermore, methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside is a versatile precursor for creating 2'-C-branched ribonucleosides. This compound can be efficiently synthesized from methyl D-ribofuranoside and subsequently used to produce 2'-C-beta-methoxymethyl- and 2'-C-beta-ethoxymethyluridine in a six-step process researchgate.netnih.gov.
Synthesis of Nucleoside Analogues and Derivatives
A primary application of benzyl ribofuranoside derivatives is in the synthesis of nucleoside analogues, which are vital for pharmaceutical research. These syntheses involve the coupling of a modified ribose sugar with a nucleobase.
2'-C-branched ribonucleosides exhibit significant biological activities. A common synthetic route involves using methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides as key synthons researchgate.netnih.gov. The synthesis typically begins with the oxidation of the free 2'-hydroxyl group of a partially protected ribofuranoside to form a 2-ketosugar acs.orgacs.org. This ketone is then treated with organometallic reagents, such as Grignard reagents (e.g., MeMgBr/TiCl₄, CH₂=CHMgBr/CeCl₃) or organolithium reagents (TMSC≡CLi/CeCl₃), to introduce a branch at the C2' position stereoselectively researchgate.netacs.org. After further modification, the resulting branched sugar is coupled with a nucleobase acs.org.
| Branching Group | Organometallic Reagent | Yield | Reference |
| Methyl | MeMgBr/TiCl₄ | Not specified | acs.org |
| Vinyl | CH₂=CHMgBr/CeCl₃ | Not specified | acs.org |
| Ethynyl | TMSC≡CLi/CeCl₃ | Not specified | acs.org |
| Methoxymethyl | Methoxymethylmagnesium chloride | 50% | acs.org |
| Vinyl | Vinylmagnesium chloride | 57% | acs.org |
| Allyl | Allylmagnesium chloride | 71% | acs.org |
The synthesis of pyrimidine nucleosides, such as uridine derivatives, often employs protected ribofuranosides. A direct acylation method allows for the synthesis of a series of uracil-1-β-D-ribofuranoside esters researchgate.net. This can involve selective pivaloyation of uridine to yield 5'-O-(pivaloyl)uridine, followed by further acylation to introduce various functionalities researchgate.net.
Alternatively, a convergent approach involves coupling a modified sugar with the pyrimidine base. For example, a 2-alkylribofuranoside derivative can be coupled with silylated uracil or 6-azauracil in the presence of a Lewis acid like SnCl₄, yielding the protected β-nucleoside stereoselectively acs.org. The synthesis of 2'-O-β-D-ribofuranosyl nucleosides, including those with uracil, thymine, and cytosine bases, can be achieved through the condensation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with protected ribonucleosides in the presence of tin tetrachloride researchgate.net.
The synthesis of purine nucleoside analogues also relies on the glycosylation of purine bases with modified ribose donors. The Vorbrüggen persilylation condition is a widely used method for coupling modified sugars with various nucleobases, including purines, to yield β-nucleosides with high stereoselectivity acs.org.
Specific purine analogues can be synthesized through multi-step sequences. For example, the synthesis of 9-(2-deoxy-beta-D-ribofuranosyl)purine-2-thione starts from 2'-deoxy-6-thioguanine and involves desulfurization, diazotization with chloride replacement, and subsequent replacement of the chloride with sulfur nih.gov. Furthermore, novel derivatives can be synthesized from existing purine nucleosides; for instance, 2-amino-9-(β-D-ribofuranosyl)purine can be reacted with various aldehydes to produce new imidazo[1,2-a]purine derivatives rsc.org.
Formation of Higher Oligosaccharides and Glycoconjugates
Benzyl β-D-ribofuranoside and its protected derivatives serve as fundamental building blocks in the chemical synthesis of more complex carbohydrate structures, including higher oligosaccharides and glycoconjugates. The benzyl groups are crucial as protecting groups for the hydroxyl functions of the ribose unit. Their stability under a wide range of reaction conditions and their ease of removal via catalytic hydrogenation make them highly valuable in multi-step synthetic sequences. In the context of oligosaccharide synthesis, a derivative of Benzyl β-D-ribofuranoside, appropriately functionalized at the anomeric carbon to act as a glycosyl donor, can be reacted with a suitable glycosyl acceptor to form a disaccharide. This process can be repeated iteratively to build longer oligosaccharide chains.
The stereochemical outcome of glycosylation reactions is a critical aspect of oligosaccharide synthesis. The presence of a benzyl ether at the C2 position of a glycosyl donor generally favors the formation of the α-glycosidic linkage due to the anomeric effect and the absence of a participating group that would direct the formation of a β-linkage. However, reaction conditions, including the choice of promoter and solvent, can significantly influence the stereoselectivity of the glycosidic bond formation. For instance, the use of nitrile solvents can promote the formation of β-linkages even with non-participating groups at C2.
In the synthesis of glycoconjugates, which are complex molecules comprising a carbohydrate portion linked to a non-carbohydrate moiety such as a peptide, protein, or lipid, protected ribofuranosides are essential intermediates. For example, a suitably protected Benzyl β-D-ribofuranoside derivative can be glycosylated with an amino acid or a lipid aglycone to furnish the corresponding glycoconjugate.
Research in the field has led to the development of various strategies for the synthesis of complex oligosaccharides using benzyl-protected glycosyl donors. These methods often involve the activation of a leaving group at the anomeric center of the donor, which then reacts with a free hydroxyl group on the acceptor molecule. Common examples of such donors include thioglycosides, trichloroacetimidates, and glycosyl halides.
The following tables summarize representative examples of glycosylation reactions involving benzyl-protected monosaccharide donors, illustrating the formation of disaccharides which are precursors to higher oligosaccharides and glycoconjugates. While not all examples start directly from Benzyl β-D-ribofuranoside, they demonstrate the chemical principles and strategies that are applicable.
| Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Stereoselectivity (α:β) |
| 2,3,4-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | BF3·OEt2, CH2Cl2 | Benzyl-protected β-(1→6)-disaccharide | High | β-selective |
| 2-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycoside | Allyltrimethylsilane | BSP, DPSO, Tf2O, TTBP, -65°C, CH2Cl2 | α-C-glycoside | Good | α-selective |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N-protected 3',5'-O-disiloxane-ribonucleoside | Tin tetrachloride, 1,2-dichloroethane | O-β-D-ribofuranosyl(1"→2')ribonucleoside | - | β-selective |
These examples highlight the versatility of benzyl-protected carbohydrate building blocks in the stereoselective synthesis of complex glycans. The choice of the protecting group strategy, the nature of the glycosyl donor and acceptor, and the reaction conditions are all critical parameters that must be carefully controlled to achieve the desired oligosaccharide or glycoconjugate in good yield and with high stereoselectivity. The synthesis of these complex molecules is essential for studying their biological functions and for the development of new therapeutic agents. nih.govnih.govnih.gov
Advanced Characterization and Spectroscopic Analysis in Ribofuranoside Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of ribofuranosides in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom, while coupling constants in ¹H NMR are particularly informative about the stereochemistry and conformation of the furanose ring. nih.govrsc.org
For Benzyl (B1604629) beta-D-ribofuranoside, the ¹H NMR spectrum exhibits characteristic signals for the protons of the ribose unit and the benzyl group. The anomeric proton (H-1) is of particular diagnostic value. Its chemical shift and coupling constant (J₁,₂) are sensitive to the conformation of the furanose ring. nih.gov Analysis of vicinal proton-proton coupling constants (³JHH) throughout the ribose ring allows for the determination of torsion angles, which in turn defines the ring's puckering conformation (e.g., envelope or twist forms). rsc.org Factors such as the interaction between the aglycone (benzyl group) and the hydroxymethyl group, as well as anomeric effects, influence the conformational preferences of the furanose ring. nih.govrsc.org
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.
Table 1: Illustrative ¹H and ¹³C NMR Data for Benzyl beta-D-ribofuranoside Note: This table presents expected values based on related compounds. Actual experimental values may vary depending on the solvent and other conditions.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ribose Unit | ||
| 1 | ~4.9 - 5.1 | ~106 - 109 |
| 2 | ~4.0 - 4.2 | ~75 - 77 |
| 3 | ~3.8 - 4.0 | ~71 - 73 |
| 4 | ~3.9 - 4.1 | ~83 - 85 |
| 5 | ~3.6 - 3.8 | ~62 - 64 |
| Benzyl Unit | ||
| -CH₂- | ~4.5 - 4.8 (diastereotopic) | ~70 - 72 |
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy probes the energy levels associated with the stretching and bending of chemical bonds, providing a molecular fingerprint.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. specac.com C-H stretching vibrations from the aliphatic ribose ring and the aromatic benzyl group appear in the 2850-3100 cm⁻¹ region. vscht.cz The presence of the aromatic ring is further confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹. Strong C-O stretching bands, associated with the ether linkage and the hydroxyl groups, are typically observed in the fingerprint region between 1000 and 1300 cm⁻¹. specac.com
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H stretch, H-bonded | Hydroxyl groups |
| 3100 - 3000 | C-H stretch | Aromatic ring |
| 3000 - 2850 | C-H stretch | Ribose ring, Benzyl CH₂ |
| 1600, 1580, 1500, 1450 | C=C stretch | Aromatic ring |
Raman Spectroscopy and Raman Optical Activity
Raman spectroscopy provides information complementary to IR spectroscopy. It is particularly sensitive to the vibrations of the molecular backbone and non-polar bonds. For ribofuranosides, Raman spectra can reveal details about the conformation of the sugar ring and the glycosidic linkage. nih.govnih.gov
Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. nih.govresearchgate.net ROA is exceptionally sensitive to the stereochemistry and conformation of biomolecules in their natural aqueous environment. nih.govbiorxiv.org For this compound, ROA could provide detailed insights into the preferred conformations of the furanose ring, the orientation of the benzyl aglycone, and the hydrogen-bonding network, information that is often averaged out in other spectroscopic techniques. researchgate.netnih.gov The technique is well-suited for studying subtle conformational changes in saccharides. nih.gov
Inelastic Neutron Scattering (INS) for Vibrational Dynamics
Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational dynamics of molecules, particularly for motions involving hydrogen atoms. tum.de Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational transitions are potentially observable. nih.govacs.org Furthermore, the scattering cross-section of hydrogen is significantly larger than that of other elements, making INS highly sensitive to hydrogenous motions. irdg.org
For this compound, INS can probe low-frequency vibrations, such as the torsional modes of the hydroxyl and hydroxymethyl groups, the puckering motion of the furanose ring, and the librational modes of the entire molecule within a crystal lattice. tum.denih.gov These low-energy dynamics are crucial for understanding the molecule's flexibility and thermodynamic properties. fz-juelich.de
X-ray and Neutron Diffraction for Crystallographic Insights
Diffraction techniques are essential for determining the precise three-dimensional atomic arrangement of molecules in the solid state.
X-ray crystallography can provide an atomic-resolution structure of this compound, provided a suitable single crystal can be grown. mdpi.com This technique yields precise coordinates of non-hydrogen atoms, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. nih.gov The resulting electron density map reveals the molecule's exact conformation in the crystal, the packing arrangement within the unit cell, and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. mdpi.com
Neutron diffraction offers a complementary view. Because neutrons scatter off atomic nuclei rather than electrons, this technique is highly effective at locating hydrogen atoms, whose positions are often poorly resolved in X-ray crystallography. osti.govcore.ac.uk This capability is critical for accurately defining the hydrogen-bonding network and the precise geometry of the hydroxyl groups in this compound. researchgate.net
Mass Spectrometry Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to assess its purity. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for glycosides because they minimize fragmentation and typically produce an intact molecular ion. nih.gov
For this compound (C₁₂H₁₆O₅, Molecular Weight: 240.25 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecule is often detected as adducts with cations, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion. The resulting fragmentation pattern provides structural information. A characteristic fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond, leading to a neutral loss of the sugar moiety (ribose) and the detection of an ion corresponding to the aglycone (the benzyl group). nih.govresearchgate.net This technique is invaluable for confirming the identity of the compound and for distinguishing it from isomers. libretexts.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
Computational Chemistry and Density Functional Theory (DFT) for Theoretical Studies
In the advanced characterization of ribofuranosides, computational chemistry, particularly Density Functional Theory (T), serves as a powerful tool to complement experimental data. DFT calculations provide a theoretical framework for understanding the geometric, electronic, and vibrational properties of molecules like Benzyl β-D-ribofuranoside. These theoretical studies are instrumental in interpreting complex spectroscopic data and providing insights into the molecule's conformational preferences and intramolecular interactions.
Theoretical Framework and Methodologies
DFT has become a standard method in quantum chemistry for the study of carbohydrate structures due to its balance of accuracy and computational cost. Theoretical investigations of Benzyl β-D-ribofuranoside would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of theory. Such calculations can be performed for the molecule in the gas phase to understand its intrinsic properties, or with the inclusion of solvent models to simulate its behavior in solution.
Geometry optimization is a primary step in these theoretical studies, leading to the prediction of the most stable three-dimensional structure of the molecule. From the optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and torsion angles. These calculated parameters can be directly compared with experimental data obtained from X-ray crystallography, providing a means to validate the computational model.
Conformational Analysis and Structural Insights
One of the key applications of DFT in the study of furanosides is the analysis of the conformational landscape of the five-membered ring. For Benzyl β-D-ribofuranoside, the ribofuranose ring can adopt various puckered conformations, which are crucial for its biological activity and interactions. DFT calculations can predict the relative energies of these different conformers, identifying the most stable forms. The conformational preferences of β-D-ribofuranosides are influenced by factors such as the anomeric effect.
For instance, in a related study on a series of β-D-ribofuranosides, DFT calculations were used to support the interpretation of 1H NMR spectra to determine the ring conformations. Similar theoretical approaches for Benzyl β-D-ribofuranoside would allow for a detailed understanding of its conformational behavior.
Below is an illustrative data table showcasing the type of geometric parameters that would be obtained from a DFT geometry optimization of Benzyl β-D-ribofuranoside.
Table 1: Illustrative Calculated Geometric Parameters for Benzyl β-D-ribofuranoside
| Parameter | Atom Involvement | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C1-O1 | 1.41 Å |
| Bond Length | O1-C (benzyl) | 1.43 Å |
| Bond Angle | C2-C1-O1 | 108.5° |
| Bond Angle | C1-O1-C (benzyl) | 114.0° |
| Torsion Angle | H1-C1-O1-C (benzyl) | -65.0° |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. They are based on typical bond lengths and angles in similar structures.
Spectroscopic Analysis and Interpretation
DFT calculations are invaluable for the interpretation of vibrational spectra, such as infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental spectrum, aiding in the assignment of vibrational modes to specific molecular motions.
For example, a study on Benzyl 2,3-anhydro-β-D-ribopyranoside utilized DFT to interpret its IR vibrational spectrum. A similar approach for Benzyl β-D-ribofuranoside would involve calculating the vibrational frequencies and comparing them to the experimental IR and Raman spectra. This would allow for a detailed assignment of the observed spectral bands to stretching, bending, and torsional modes within the molecule.
The following interactive data table provides an example of how calculated vibrational frequencies for Benzyl β-D-ribofuranoside would be presented and compared with experimental data.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Benzyl β-D-ribofuranoside
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3400 | O-H stretching |
| ν(C-H aromatic) | 3050 | 3060 | Aromatic C-H stretching |
| ν(C-H aliphatic) | 2950 | 2945 | Aliphatic C-H stretching |
| ν(C=C aromatic) | 1600 | 1605 | Aromatic C=C stretching |
| δ(C-H) | 1450 | 1455 | C-H bending |
Note: The frequencies in this table are illustrative examples to demonstrate the application of DFT in spectroscopic analysis.
Electronic Properties and Reactivity
Beyond structural and vibrational analysis, DFT calculations can elucidate the electronic properties of Benzyl β-D-ribofuranoside. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hydrogen bonding. These computational insights are crucial for understanding the behavior of Benzyl β-D-ribofuranoside in chemical reactions and biological systems.
Applications of Benzyl Beta D Ribofuranoside and Its Derivatives in Chemical Synthesis
Precursors for the Synthesis of Diverse Nucleoside Analogues
Benzyl (B1604629) beta-D-ribofuranoside and its derivatives are extensively utilized as precursors for the synthesis of a wide array of nucleoside analogues. wgtn.ac.nznih.gov These analogues, which are structurally similar to natural nucleosides, are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The synthesis often involves the coupling of a modified nucleobase with a suitably protected ribofuranose derivative.
The benzyl-protected ribofuranoside can be converted into a glycosyl halide or another activated species, which then reacts with a heterocyclic base to form the N-glycosidic bond. For example, Methyl 3,5-di-O-benzyl-alpha-D-ribofuranosides have been widely used as synthons to construct 2'-C-branched ribonucleosides. nih.gov Furthermore, C-nucleosides, where the nucleobase is attached to the ribose ring via a carbon-carbon bond, have been synthesized from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne. rsc.orgrsc.org The synthesis of these analogues often requires multi-step procedures where the benzyl groups protect the hydroxyl functions of the ribose moiety until the final deprotection step. rsc.orgnih.gov
Table 2: Nucleoside Analogues Synthesized from Benzyl beta-D-ribofuranoside Derivatives
| Precursor | Type of Analogue | Example of Synthesized Compound |
| 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne | C-nucleoside | 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole |
| Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside | 2'-C-branched ribonucleoside | 2'-C-beta-methoxymethyluridine |
| 2,3,5-Tri-O-benzyl-D-ribonolactam | Nucleoside Analogue | Intermediate for antiviral compounds |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (related protected ribose) | Disaccharide Nucleosides | 2'-O-β-D-ribofuranosyl nucleosides |
Intermediate Compounds in the Synthesis of Bioactive Molecules
Beyond nucleoside analogues, this compound derivatives serve as key intermediates in the synthesis of other bioactive molecules. mdpi.comresearchgate.net The protected ribofuranose scaffold can be chemically manipulated to introduce various functional groups, leading to the formation of complex natural products and other molecules with therapeutic potential.
For instance, the synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds demonstrates the utility of these intermediates. rsc.org These compounds can be further transformed into other molecular targets. The ribose unit, once appropriately functionalized, can be a chiral template for the synthesis of non-carbohydrate-based bioactive molecules. The strategic use of benzyl protection allows for the preservation of the stereochemistry of the ribose core while other parts of the molecule are being assembled.
Role in the Development of Bio-based Materials from Glycoside Polymers
The development of bio-based materials is a growing area of research focused on creating sustainable alternatives to petroleum-based products. mdpi.comresearchgate.netdoabooks.orgmdpi.com Glycoside polymers, which are polysaccharides, are a significant class of bio-based materials due to their biodegradability and derivation from renewable resources.
While direct research on the specific use of this compound in the large-scale production of bio-based materials is not extensively documented, its role can be inferred from its chemical properties and applications in polysaccharide synthesis. As a protected monosaccharide, it can serve as a monomer or a precursor to a monomer for the synthesis of novel glycoside polymers with tailored properties. The ability to chemically modify the ribofuranose unit before polymerization allows for the creation of polymers with specific functionalities. For example, the hydroxyl groups, once deprotected, can be sites for cross-linking or further chemical modification to alter the physical properties of the resulting polymer, such as solubility, mechanical strength, and biodegradability. This makes benzyl-protected ribofuranosides potential building blocks for the development of advanced, functional, and sustainable bio-based materials.
Biological and Biomedical Research Applications of Benzyl Beta D Ribofuranoside Derivatives
Evaluation of Antimicrobial Activities
The antimicrobial potential of ribofuranoside derivatives has been an area of active investigation. However, research focusing specifically on Benzyl (B1604629) beta-D-ribofuranoside derivatives has yielded limited positive results.
Antifungal Research and Phytopathogen Inhibition
Similar to the antibacterial studies, the investigation into the antifungal activity of Benzyl beta-D-ribofuranoside derivatives has not yielded significant positive findings in the reviewed literature. The same study that reported negative antibacterial results also found no notable antifungal activity for the synthesized 3-O-benzyl-α-D-ribofuranose derivatives. Consequently, their potential for inhibiting the growth of fungal pathogens, including those that affect plants (phytopathogens), remains unsubstantiated based on the available research. Further research with a broader range of fungal species and different derivative structures would be necessary to definitively rule out any antifungal potential.
Investigation of Anticancer Potential of Ribofuranoside Esters and Conjugates
The development of novel anticancer agents is a critical area of biomedical research. While nucleoside analogues, which include ribofuranose moieties, have shown promise as cytotoxic and antiproliferative agents, the specific investigation of this compound derivatives has not demonstrated significant potential in this regard.
In a study evaluating the cytotoxic effects of synthesized α-D-ribofuranose derivatives, including those with a 3-O-benzyl group, against the HeLa human cervical cancer cell line, the compounds did not exhibit any significant cytotoxic activity. The WST-8 cell viability assay was used to assess the impact of these compounds on cancer cell proliferation, and the results indicated a lack of efficacy. This finding suggests that the tested this compound derivatives are not potent inhibitors of the growth of this particular cancer cell line under the experimental conditions used.
Studies on Plant Protection and Physiological Effects
In contrast to the antimicrobial and anticancer studies, research into the applications of β-D-ribofuranoside derivatives in agriculture has shown more promising results, particularly in the areas of insect control and plant growth regulation.
Insecticidal Activity against Agricultural Pests
Several studies have demonstrated the potential of various β-D-ribofuranoside derivatives as effective insecticides against common agricultural pests. Research has focused on organosulfur, organofluorine, and organosilicon derivatives of β-D-ribofuranoside, which have shown high insecticidal activity with low toxicity to non-target organisms.
One study investigated the contact insecticidal activity of newly synthesized organosulfur derivatives of β-D-ribofuranoside against the vetch aphid (Megoura viciae), a significant pest of leguminous crops. The results, as detailed in the table below, indicated that several of the tested compounds caused substantial mortality in the aphid population within 24 hours of treatment.
| Compound | Vetch Aphid Mortality (24h, %) |
| 8 | 92.6 |
| 9 | 94.4 |
| 10 | 83.3 |
| 11 | 87.0 |
| 12 | 96.3 |
| 13 | 70.3 |
Similarly, studies on organofluorine and organosilicon derivatives of β-D-ribofuranoside have also reported significant insecticidal effects against the vetch aphid. These findings highlight the potential of modifying the ribofuranoside scaffold to develop new and effective pest control agents.
Stimulation of Plant Growth and Root Formation
Beyond pest control, certain derivatives of β-D-ribofuranoside have been explored for their ability to influence plant growth and development. A study on phosphate (B84403) derivatives of β-D-ribofuranoside investigated their effects on the growth of vegetable crops.
Development of Alkyl Glycosides for Pharmaceutical and Cosmetic Excipients
The development of alkyl glycosides as excipients for the pharmaceutical and cosmetic industries is rooted in the growing demand for ingredients from renewable resources that are both effective and possess a favorable safety profile. While the core focus of this article is this compound, the broader development of alkyl glycosides for these applications has primarily centered on derivatives of glucose, known as alkyl polyglucosides (APGs). There is currently no substantial body of research indicating the use of this compound as a direct precursor for the commercial synthesis of these alkyl glycoside excipients. The established production pathways utilize more readily available and economically viable starting materials.
Alkyl polyglucosides are non-ionic surfactants synthesized from renewable raw materials, typically fatty alcohols and sugars like glucose. wikipedia.orgmdpi.com The hydrophilic portion of these molecules is derived from carbohydrates such as starch, corn, or potatoes, while the hydrophobic part comes from fatty alcohols obtained from natural sources like coconut or palm kernel oil. brillachem.comnih.gov This makes them a biodegradable and more environmentally friendly alternative to many petroleum-based surfactants. irocoatingadditive.com
The synthesis of APGs was first developed by German chemist Emil Fischer in 1893. ulprospector.com However, it was not until the late 20th century that industrial-scale production became feasible. brillachem.com The primary industrial method is the Fischer synthesis, which involves the direct reaction of glucose with a fatty alcohol at elevated temperatures in the presence of an acid catalyst. ulprospector.comyoutube.com This process can be performed in one or two steps. ulprospector.com
The resulting alkyl polyglucosides are valued for their excellent dermatological compatibility and mildness, making them ideal for use in skin care products, including those for sensitive skin. wikipedia.orgresearchgate.net Their properties as effective emulsifiers, foaming agents, and cleansing agents have led to their widespread use in a variety of cosmetic and pharmaceutical formulations. researchgate.netscience.gov In cosmetics, they are found in shampoos, body washes, and facial cleansers. nih.gov In pharmaceuticals, they can be used as solubilizers and wetting agents in topical preparations. researchgate.netresearchgate.net
The properties of alkyl polyglucosides can be tailored by varying the length of the hydrophobic alkyl chain and the degree of polymerization of the glucose units. science.gov This versatility allows for the creation of a range of surfactants with different characteristics to suit various applications. dergipark.org.tr Their stability over a wide pH range and compatibility with other classes of surfactants further enhance their utility as excipients. wikipedia.org
Below is a data table summarizing the characteristics and applications of common alkyl polyglucosides used as excipients.
Table 1: Properties and Applications of Common Alkyl Polyglucoside Excipients
| Alkyl Polyglucoside | Common Name(s) | Alkyl Chain Length | Key Properties | Primary Applications in Pharmaceuticals & Cosmetics |
|---|---|---|---|---|
| Octyl Glucoside | Capryl/Caprylyl Glucoside | C8 | Excellent solubilizing and foaming properties, low viscosity | Solubilizer for active ingredients, mild cleansing agent in facial washes |
| Decyl Glucoside | C10 | Good foaming and cleansing abilities, mild to the skin | Primary surfactant in shampoos, body washes, and baby care products | |
| Lauryl Glucoside | C12 | Good emulsifying and thickening properties, gentle cleanser | Co-surfactant and emulsifier in creams and lotions, cleansing agent | |
| Coco-Glucoside | C8-C16 | Excellent cleansing and foaming performance, good compatibility | Versatile surfactant in a wide range of rinse-off personal care products |
Future Research Directions and Emerging Paradigms
Advancements in Stereocontrol and Efficiency in Ribofuranoside Synthesis
The precise control of stereochemistry during the synthesis of ribofuranosides is paramount to their biological function. A significant challenge in the synthesis of compounds like Benzyl (B1604629) beta-D-ribofuranoside has been achieving high diastereoselectivity. mdpi.com Future research will continue to focus on developing novel and highly diastereoselective methods to produce structurally diverse furanosides. rsc.org
One promising approach involves the use of innovative cyclization reactions. For instance, a highly diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers has been shown to produce α-bromo N-alkoxy β-lactams with excellent stereocontrol. rsc.org Adapting such methodologies to ribofuranoside synthesis could provide rapid and convenient access to a wide range of structurally diverse compounds.
Furthermore, efforts are being made to improve the efficiency of existing synthetic routes. For example, an improved synthesis of a common 3-OH glycosyl acceptor, a key building block in many glycosylation reactions, has been developed to provide more consistent results than previous methods. nih.gov This highlights a trend towards refining and optimizing established protocols to ensure reliable and scalable production of important intermediates.
A notable example of achieving high β-stereoselectivity is the Mitsunobu cyclization of diol isomers, which has been reported to yield benzylated β-ribofuranosyl imidazole (B134444) with a high ratio of the desired β-anomer. nih.gov This level of stereocontrol is crucial for the synthesis of biologically active nucleoside analogs. The development of synthetic routes that provide access to diastereomerically pure compounds without the need for complex chromatographic separations will be a key focus of future research. mdpi.com
Expanding the Scope of Enzymatic Glycosylation for Complex Molecular Architectures
Enzymatic synthesis offers a powerful and sustainable alternative to traditional chemical methods for the production of nucleoside analogs. nih.gov The use of enzymes, such as nucleoside 2'-deoxyribosyltransferases (NDTs), can overcome challenges associated with protection/deprotection steps and the formation of regioisomeric and anomeric mixtures that are common in chemical synthesis. nih.gov
Future research will focus on expanding the substrate scope of these enzymes to accommodate a wider range of complex molecular architectures. For instance, the 3'-O-β-glucosylation of nucleoside analogues has been demonstrated using a promiscuous bacterial glycosyltransferase, highlighting the potential for enzymatic modification of these compounds. researchgate.net The identity of the sugar moiety can significantly influence the solubility, toxicity, and mechanism of action of the resulting glycoside. researchgate.net
Researchers are also exploring the use of enzymes to catalyze the formation of glycosylated nucleosides from various precursors. researchgate.net By understanding the site-specific rates of glycoenzyme processing, it may be possible to tailor enzymatic reactions to achieve specific modifications on complex glycoproteins. nih.gov This level of control will be essential for the synthesis of novel ribofuranoside derivatives with enhanced biological activities. The development of novel enzymatic strategies, such as the use of β-D-fructofuranosidase with high transfructosylation activity, further illustrates the growing potential of biocatalysis in carbohydrate chemistry. mdpi.com
A chemoenzymatic approach has been successfully employed for the synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. nih.govresearchgate.net This method involves an initial enzymatic β-glucosidation followed by chemical coupling, demonstrating the power of combining enzymatic and chemical steps to achieve complex molecular targets. nih.gov
Rational Design of Novel Ribofuranoside Derivatives for Targeted Applications
The rational design of novel ribofuranoside derivatives is a key strategy for developing new therapeutic agents. mdpi.comnih.gov This approach involves the design and synthesis of hybrid compounds that combine the structural features of ribofuranosides with other pharmacologically active moieties. rsc.orgresearchgate.net The goal is to create molecules with improved biological activity, selectivity, and pharmacokinetic properties. mdpi.com
One strategy involves the development of multitarget-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously. nih.gov This can be achieved by fusing or linking two pharmacophores, taking into consideration the binding sites of the target proteins. nih.gov For example, molecular modeling can be used to design rigid analogs of existing drugs, leading to the discovery of novel inhibitors with improved potency and in vivo activity. nih.gov
The design of novel compounds is often guided by an understanding of the structure-activity relationships (SAR) of existing molecules. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are essential for activity. mdpi.com This information can then be used to design new derivatives with enhanced properties. For instance, the synthesis of novel 4,5-disubstituted 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d] nih.govhuarenscience.comacs.orgtriazines as analogues of triciribine (B1683860) has been reported, with some of the compounds showing activity against human cytomegalovirus and herpes simplex virus type 1. nih.gov
The application of a multidisciplinary fragment-based approach, combining computational screening with chemical synthesis and biological evaluation, has proven effective in the design of targeted inhibitors. chemrxiv.org This strategy allows for the identification of novel chemical scaffolds that can be further optimized to generate potent and selective drug candidates.
Integration of Computational and Experimental Methodologies in Ribofuranoside Research
The synergy between computational and experimental methods is revolutionizing the field of ribofuranoside research. nih.gov Computational techniques, such as density functional theory (DFT), provide valuable insights into the molecular structure, energy landscape, and vibrational properties of these molecules. nih.govacs.org This information is crucial for understanding their behavior and for designing new derivatives with specific properties. nih.govacs.org
A comprehensive analysis of methyl-β-D-ribofuranoside, for example, has been conducted using a combination of inelastic neutron scattering, Raman, and infrared spectroscopy, complemented by DFT calculations. nih.govacs.org This integrated approach allowed for an unambiguous assignment of the vibrational features of the molecule and provided insights into its conformational dynamics. nih.govacs.org Such studies are essential for building a fundamental understanding of the structure-function relationships of ribofuranosides.
Computational methods are also playing an increasingly important role in drug design and discovery. mdpi.comemanresearch.org Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to identify potential drug candidates and to optimize their properties. nih.govmdpi.com These in silico approaches can significantly reduce the time and cost of drug development by prioritizing compounds for synthesis and experimental testing. mdpi.com
The development of new computational tools and methodologies is further enhancing our ability to study complex biological systems. ub.edu Multiscale modeling, for instance, allows for the simulation of biological processes at different levels of detail, from the atomic to the cellular level. This provides a more holistic understanding of how ribofuranoside derivatives interact with their biological targets.
Sustainable and Green Chemistry Approaches for Ribofuranoside Production
There is a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of nucleosides and their derivatives. acs.orgthieme-connect.de The principles of green chemistry are being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical processes. nih.govresearchgate.net
One of the key areas of focus is the use of renewable feedstocks. huarenscience.com The shift towards bio-based starting materials aligns with the broader goal of reducing our dependence on finite resources. huarenscience.comyoutube.com For example, biomass can be used as a renewable source for the production of solvents and other chemical intermediates. youtube.com
The development of greener solvents is another important aspect of sustainable chemistry. thieme-connect.deunibo.it Traditional organic solvents often have significant environmental and health impacts. thieme-connect.de Researchers are exploring the use of alternative solvents, such as ionic liquids, deep eutectic solvents, and water, to reduce the environmental footprint of chemical synthesis. thieme-connect.de
Biocatalysis and enzymatic approaches are also gaining prominence as green alternatives to traditional chemical methods. huarenscience.com Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and protecting groups. mdpi.com Additionally, mechanochemical synthesis, which uses mechanical energy to drive chemical reactions, offers a promising way to reduce solvent consumption and waste generation. mcgill.cayoutube.com The application of these green chemistry principles is not only addressing environmental concerns but is also driving innovation in the field of ribofuranoside production. huarenscience.com
Q & A
Q. What are the standard synthetic routes for Benzyl beta-D-ribofuranoside?
this compound is typically synthesized via glycosylation reactions. A common method involves the acid-catalyzed reaction of ribose derivatives with benzyl alcohol, often using protecting groups like acetyl or benzoyl to stabilize intermediates. For example, ribose may be acetylated with acetic anhydride and a catalyst (e.g., pyridine) to form a tetraacetate intermediate, followed by selective deprotection and benzylation . Purification methods include recrystallization or chromatography, with characterization via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To resolve anomeric proton signals (e.g., β-configuration at ~δ 4.8–5.2 ppm) and confirm glycosidic bond formation .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis : To verify stoichiometry and purity .
- Polarimetry : For optical rotation measurements to confirm enantiomeric integrity .
Q. How is this compound used in enzymatic studies?
It serves as a substrate for glycosidases and glycosyltransferases to study enzyme specificity or inhibition. For instance, indolyl derivatives (e.g., 6-Fluoro-3-indolyl beta-D-ribofuranoside) are chromogenic substrates in enzyme activity assays, enabling real-time monitoring of hydrolysis kinetics .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential irritancy. In case of exposure, rinse affected areas with water and seek medical advice. Store in a dry, sealed container away from oxidizers .
Q. What are the solubility properties of this compound?
It is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Co-solvents like ethanol or acetone may enhance solubility for reaction setups .
Advanced Research Questions
Q. How can conformational dynamics of this compound be analyzed computationally?
Molecular dynamics (MD) simulations using force fields (e.g., ff14ipq) and NMR spin-coupling constants (³JCH) can model furanose ring puckering (e.g., C2'-endo vs. C3'-endo conformers). Coupling constants >5 Hz suggest a preference for specific puckering modes, validated against experimental data .
Q. How can contradictory NMR data in structural elucidation be resolved?
Discrepancies in anomeric proton shifts may arise from solvent effects or impurities. Use deuterated solvents (e.g., D₂O vs. CDCl₃) for consistency. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals and confirm glycosidic linkage .
Q. What strategies optimize glycosylation yields in this compound synthesis?
Q. How does this compound interact with biological targets?
Molecular docking studies suggest potential binding to ribose-binding proteins or nucleoside transporters. Pharmacokinetic studies (e.g., in vitro permeability assays) can assess absorption and metabolism, though in vivo data remain limited .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
